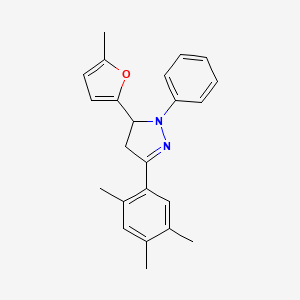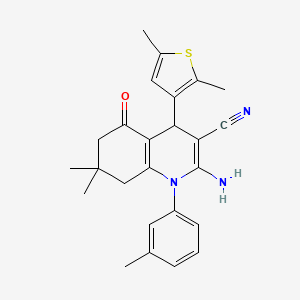![molecular formula C20H19BrN4O6S B11637199 3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide CAS No. 356550-25-9](/img/structure/B11637199.png)
3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-メトキシベンズアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素原子、スルファモイル基、およびメトキシベンズアミド部分を含んでおり、化学反応と研究のための汎用性の高い分子です。
準備方法
合成ルートと反応条件
3-ブロモ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-メトキシベンズアミドの合成には、通常、複数のステップが含まれます。
スルファモイル中間体の形成: 最初のステップは、2,6-ジメトキシピリミジンをクロロスルホン酸と反応させて、対応するスルファモイルクロリドを生成することです。
4-アミノフェニルとのカップリング: スルファモイルクロリドを次に4-アミノフェニルと反応させて、スルファモイルフェニル中間体を生成します。
臭素化: 中間体を臭素またはN-ブロモスクシンイミド(NBS)を使用して臭素化して、目的の位置に臭素原子を導入します。
最終化合物の形成: 次に、臭素化された中間体を適切な条件下で4-メトキシベンゾイルクロリドとカップリングして、最終化合物を得ます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成ルートを最適化することになるでしょう。これには、自動反応器の使用、反応条件の精密な制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
置換反応: 化合物中の臭素原子は求核置換反応を受け、他の求核剤と置き換えられます。
酸化と還元: この化合物は、特にメトキシ基とスルファモイル基を含む酸化と還元反応に関与することができます。
カップリング反応: 化合物中の芳香環は、鈴木-宮浦カップリングなどのカップリング反応を受けて、より大きく、より複雑な分子を形成することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、水酸化ナトリウム、tert-ブトキシドカリウム、その他の強塩基が含まれます。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物
置換生成物: 使用される求核剤に応じて、元の化合物のさまざまな置換誘導体を形成できます。
酸化生成物: 酸化は、キノンまたはその他の酸化された誘導体の形成につながる可能性があります。
還元生成物: 還元は、関与する特定の官能基に応じて、通常アルコールまたはアミンを生成します。
4. 科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のための構成ブロックとして使用できます。そのユニークな構造により、さまざまな修飾が可能になり、有機合成や材料科学で価値があります。
生物学
生物学的研究では、化合物のスルファモイル基は生物分子と相互作用することがあり、酵素阻害またはタンパク質結合を研究するための潜在的な候補となります。
医学
化合物の構造は、特に特定の酵素または受容体を標的とする薬物の開発における潜在的な製薬用途を示唆しています。さまざまな化学反応を受ける能力により、創薬のための汎用性の高い足場となります。
産業
産業用途では、この化合物は、カップリング反応に参加して安定な結合を形成する能力により、ポリマーやナノマテリアルなどの高度な材料の合成に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s sulfamoyl group may interact with biological molecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine
The compound’s structure suggests potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry
In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to participate in coupling reactions and form stable bonds.
作用機序
3-ブロモ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-メトキシベンズアミドの作用機序は、特定の分子標的との相互作用に依存します。スルファモイル基は、酵素または受容体と強い相互作用を形成し、それらの活性を阻害する可能性があります。臭素原子とメトキシ基も、化合物の結合親和性と特異性に寄与する可能性があります。
類似化合物との比較
類似化合物
4-ブロモ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-メトキシベンズアミド: 類似の構造ですが、臭素原子の位置が異なります。
3-クロロ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-メトキシベンズアミド: 臭素ではなく塩素。
3-ブロモ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-ヒドロキシベンズアミド: メトキシではなくヒドロキシ基。
ユニークさ
3-ブロモ-N-{4-[(2,6-ジメトキシピリミジン-4-イル)スルファモイル]フェニル}-4-メトキシベンズアミドにおける臭素、スルファモイル、およびメトキシベンズアミド基のユニークな組み合わせは、独特の化学的性質と反応性をもたらします。これは、これらの官能基を標的とした相互作用と反応に利用できるため、研究や産業における特定の用途に特に価値があります。
特性
CAS番号 |
356550-25-9 |
|---|---|
分子式 |
C20H19BrN4O6S |
分子量 |
523.4 g/mol |
IUPAC名 |
3-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H19BrN4O6S/c1-29-16-9-4-12(10-15(16)21)19(26)22-13-5-7-14(8-6-13)32(27,28)25-17-11-18(30-2)24-20(23-17)31-3/h4-11H,1-3H3,(H,22,26)(H,23,24,25) |
InChIキー |
BWSJDVPVLUEDBD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637120.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11637127.png)


![N-(3,4-dimethylphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11637147.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637159.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11637161.png)
![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637168.png)
![5-[4-(allyloxy)phenyl]-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637171.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637174.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
